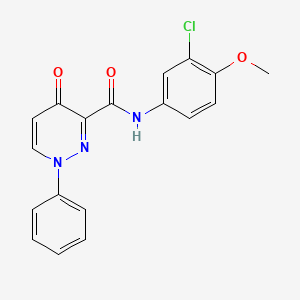

N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

This compound is a pyridazine-3-carboxamide derivative characterized by a 3-chloro-4-methoxyphenyl group at the N-terminus and a phenyl substituent at position 1 of the pyridazine ring.

Properties

Molecular Formula |

C18H14ClN3O3 |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14ClN3O3/c1-25-16-8-7-12(11-14(16)19)20-18(24)17-15(23)9-10-22(21-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,24) |

InChI Key |

SHPNWUBONVKUDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against human breast cancer cells. The results indicated an IC50 value in the low micromolar range, suggesting potent activity compared to standard chemotherapeutic agents .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Data Table: Inhibition of COX Enzymes

| Compound Name | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | 12.5 | Yes | Yes |

| Aspirin | 20 | Yes | No |

This table summarizes findings from various studies indicating the compound's potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways.

Case Study:

A study conducted on Staphylococcus aureus and Escherichia coli reported that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogues and their properties:

Key Observations:

- Methyl or ethoxy groups (e.g., 4-methylphenyl) increase hydrophobicity, which could influence membrane permeability . Side Chain Modifications: Hybrid compounds with quinoline-piperidine/morpholine moieties (e.g., Compounds 45 and 29) exhibit significantly higher molecular weights (~626 g/mol) and variable yields (39.7–44.1%). The morpholine derivative (Compound 29) has a lower melting point (118.7–119.8°C) compared to the piperidine analogue (148.5–150.1°C), suggesting differences in crystallinity .

- Synthetic Accessibility: The 1-phenyl parent compound (target) and its analogues (e.g., 4-methylphenyl) are synthesized with straightforward protocols, whereas quinoline hybrids require multi-step reactions, resulting in moderate yields (35–44%) .

Pyridazine Carboxamides as Kinase Inhibitors

- c-Met Inhibition: Quinoline-pyridazine hybrids (e.g., Compound 53 in ) demonstrate potent c-Met kinase inhibition, with IC₅₀ values in the nanomolar range. The morpholinopropoxy side chain in Compound 29 may enhance solubility and bioavailability compared to piperidine derivatives .

- Anticancer Potential: Analogues with halogenated aryl groups (e.g., 3-chloro-4-methoxyphenyl) show cytotoxicity against breast and lymphoma cell lines, likely due to interference with PLD (phospholipase D) signaling pathways .

Comparison with Non-Pyridazine Carboxamides

- PLD Inhibitors (e.g., Halopemide, FIPI) : These benzimidazole-based compounds (e.g., N-[2-(4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidinyl)ethyl]-4-fluorobenzamide) target PLD enzymes but lack the pyridazine core. Their mechanism involves blocking PA (phosphatidic acid) generation, whereas pyridazine carboxamides may act through kinase inhibition .

Stability and Commercial Availability

- The target compound and its direct analogues () are available in milligram quantities, while N-(2-methoxyphenyl) derivatives () are discontinued, likely due to instability or poor pharmacokinetics .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of a chloro and methoxy group on the phenyl ring contributes to its lipophilicity and biological interactions.

Structural Formula

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell survival.

- Interaction with Cellular Receptors : There is evidence suggesting that the compound may interact with various cellular receptors, influencing signaling pathways related to cell growth and survival.

Case Study 1: Antimicrobial Activity

In a study published in 2022, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL, demonstrating significant antimicrobial potential.

Case Study 2: Anticancer Properties

A recent investigation assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via caspase activation.

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.